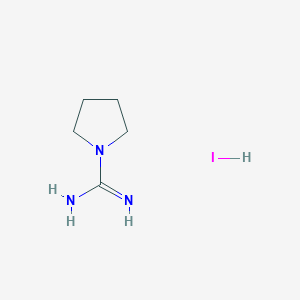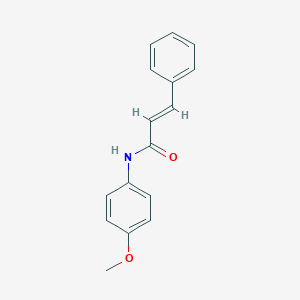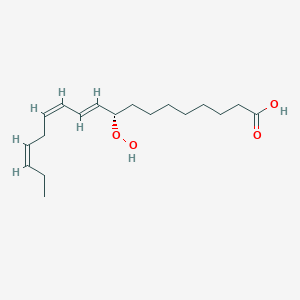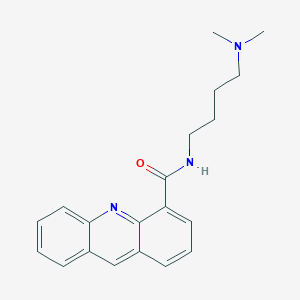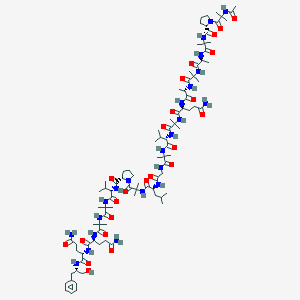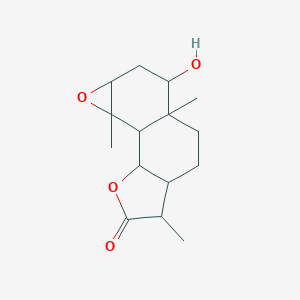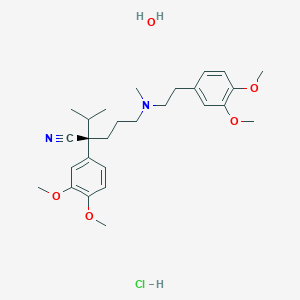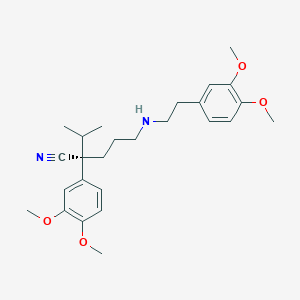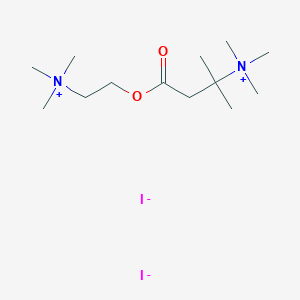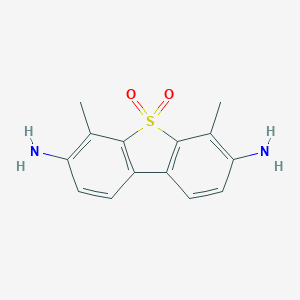
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, also known as DDDA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic chemistry, and biomedicine. DDDA is a heterocyclic compound that contains two benzothiophene rings and two amine groups. It is a yellow powder that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not well understood. However, studies have shown that 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can interact with DNA and RNA, leading to changes in their structure and function. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to have various biochemical and physiological effects. Studies have shown that 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in lab experiments is its high purity and stability. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is also relatively easy to synthesize, making it a cost-effective reagent for various applications. However, one of the limitations of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is its low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are various future directions for the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in scientific research. One potential direction is the development of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine-based organic semiconductors for use in electronic devices. Another direction is the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine as a fluorescent probe for the detection of metal ions in biological samples. In addition, further studies are needed to understand the mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods and has been studied for its potential use in material science, organic chemistry, and biomedicine. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine and its potential applications in scientific research.
Métodos De Síntesis
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods, including the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization with sulfuric acid. Another method involves the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with sulfuric acid. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can also be synthesized by the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various potential applications in scientific research. One of the significant applications is in the field of material science, where it can be used as a building block for the synthesis of organic semiconductors. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been studied for its potential application in organic solar cells. In the field of organic chemistry, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been used as a reagent for the synthesis of various heterocyclic compounds. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
105524-04-7 |
|---|---|
Nombre del producto |
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
4,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
InChI |
InChI=1S/C14H14N2O2S/c1-7-11(15)5-3-9-10-4-6-12(16)8(2)14(10)19(17,18)13(7)9/h3-6H,15-16H2,1-2H3 |
Clave InChI |
BXIKWFWATHGBKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N |
SMILES canónico |
CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



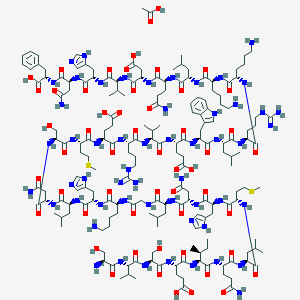

![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
